molecular formula C16H19N3O2S B6329933 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% CAS No. 1314988-53-8

5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%

Cat. No. B6329933
CAS RN: 1314988-53-8
M. Wt: 317.4 g/mol
InChI Key: SRZYUXPOXFEGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% (5-PPSPPA) is a chemical compound that has been widely used in various scientific and industrial applications. It is an amine-based compound that is synthesized through the reaction of piperidine-1-sulfonyl chloride and 5-chloro-2-pyridinol in the presence of a base. 5-PPSPPA is a versatile compound that has been used in a variety of fields, including organic synthesis, biochemistry, and materials science.

Scientific Research Applications

5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% has been widely used in various scientific and industrial applications. In organic synthesis, it is used as a catalyst for the synthesis of various complex molecules. In biochemistry, it is used as a reagent in various enzymatic assays and protein purification protocols. In materials science, it is used as a precursor for the synthesis of various polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% is not completely understood. It is believed to act as a proton donor in the presence of a base, which can facilitate the formation of various products. It is also believed to act as a nucleophile in certain reactions, which can lead to the formation of various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% are not well understood. It is believed to be non-toxic and non-carcinogenic. However, it has been shown to have some effects on the metabolism of certain proteins and enzymes. It has also been shown to have some effects on the activity of certain enzymes, such as tyrosine kinase.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% in lab experiments include its low cost, high reactivity, and high purity. It is also relatively easy to synthesize and is readily available from chemical suppliers. However, it is important to note that it is a highly reactive compound and should be handled with care. It is also important to note that it is not suitable for use in biological systems, as it can cause damage to cells and tissues.

Future Directions

There are many potential future directions for 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%. It has potential applications in the fields of organic synthesis, biochemistry, and materials science. It could be used to synthesize new polymers and nanomaterials. It could also be used to develop new enzymatic assays and protein purification protocols. Additionally, it could be used to explore the biochemical and physiological effects of the compound on various cellular processes. Finally, it could be used to study the structure-activity relationships of various molecules.

Synthesis Methods

The synthesis of 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% involves the reaction of piperidine-1-sulfonyl chloride and 5-chloro-2-pyridinol in the presence of a base. This reaction is typically carried out in an aqueous solution at room temperature. The reaction is typically completed within 1-2 hours. The resulting product is a white solid that can be isolated and purified using standard techniques. The yield of the reaction is typically in the range of 95-98%.

properties

IUPAC Name

5-(4-piperidin-1-ylsulfonylphenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c17-16-9-6-14(12-18-16)13-4-7-15(8-5-13)22(20,21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZYUXPOXFEGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.